molecular formula C24H30N4O5 B12367436 E3 Ligase Ligand-linker Conjugate 55

E3 Ligase Ligand-linker Conjugate 55

Cat. No.: B12367436
M. Wt: 454.5 g/mol
InChI Key: AETGLGYPTIPOLE-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 55 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the Proteolysis Targeting Chimera (PROTAC) technology, which is designed to harness the cellular ubiquitin-proteasome system for the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 55 involves several steps. Initially, the ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized. This is followed by the attachment of a linker molecule. The reaction conditions typically involve the use of primary or secondary amines and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) at elevated temperatures (e.g., 90°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 55 primarily undergoes substitution reactions during its synthesis. The compound can also participate in complex formation reactions with target proteins and E3 ligases.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the conjugate itself, which can then be used to form complete PROTAC molecules by linking with target protein ligands .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 55 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.

    Medicine: Potential therapeutic applications in treating diseases caused by the dysregulation of specific proteins, such as cancer.

    Industry: Used in the development of new drugs and therapeutic strategies

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 55 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets include specific lysine residues on the target protein, and the pathways involved are part of the ubiquitin-proteasome system .

Comparison with Similar Compounds

Uniqueness: E3 Ligase Ligand-linker Conjugate 55 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. Its design allows for the selective recruitment of target proteins to the E3 ligase, making it a valuable tool in targeted protein degradation .

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31)

InChI Key

AETGLGYPTIPOLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O

Origin of Product

United States

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